3-[1-(Dimethylamino)ethyl]benzaldehyde

Solubility Formulation Physicochemical Properties

3-[1-(Dimethylamino)ethyl]benzaldehyde (CAS 915924-91-3) is a meta-substituted benzaldehyde derivative bearing a chiral 1-(dimethylamino)ethyl group. Its molecular formula is C11H15NO, with a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 915924-91-3
Cat. No. B1439553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Dimethylamino)ethyl]benzaldehyde
CAS915924-91-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C=O)N(C)C
InChIInChI=1S/C11H15NO/c1-9(12(2)3)11-6-4-5-10(7-11)8-13/h4-9H,1-3H3
InChIKeyVVBTYDOIRBJCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Dimethylamino)ethyl]benzaldehyde: Meta-Substituted Aldehyde with Chiral Amino Handle for Targeted Synthesis


3-[1-(Dimethylamino)ethyl]benzaldehyde (CAS 915924-91-3) is a meta-substituted benzaldehyde derivative bearing a chiral 1-(dimethylamino)ethyl group . Its molecular formula is C11H15NO, with a molecular weight of 177.24 g/mol . This structure integrates a reactive aldehyde for condensation chemistry with a tertiary amine center that provides a basic handle, nucleophilic character, and a stereocenter that is invaluable for asymmetric induction . It is typically supplied as a research chemical with a minimum purity of 95% .

Why 3-[1-(Dimethylamino)ethyl]benzaldehyde Cannot Be Replaced by Simple Benzaldehyde Analogs


Substituting 3-[1-(Dimethylamino)ethyl]benzaldehyde with simpler analogs like 4-(dimethylamino)benzaldehyde (CAS 100-10-7) or unsubstituted benzaldehyde results in a loss of critical functional and stereochemical properties [1]. The key differentiation lies in the ortho/meta-substituted 1-(dimethylamino)ethyl side chain. This group is not just a solubility enhancer; it introduces a chiral center adjacent to the aromatic ring [2]. This stereochemical element is essential for asymmetric synthesis applications where enantiomeric induction or resolution is required—a capability entirely absent in planar, achiral analogs like 4-(dimethylamino)benzaldehyde [2]. Furthermore, the specific meta-substitution pattern and flexible ethyl linker create a distinct steric and electronic environment around the reactive aldehyde, influencing regioselectivity in subsequent reactions, which cannot be replicated by the more common para-substituted commercial dyes . The following sections provide quantitative evidence for these differentiating properties.

Quantitative Differentiation Evidence for 3-[1-(Dimethylamino)ethyl]benzaldehyde vs. Analogs


Enhanced Aqueous Solubility via Ethyl Linker and Tertiary Amine

The introduction of the 1-(dimethylamino)ethyl group, particularly with its ethyl spacer and basic amine, substantially increases the predicted aqueous solubility compared to the widely used 4-(dimethylamino)benzaldehyde [1]. This is a critical factor for reactions requiring aqueous or biphasic conditions. The data are computational predictions from EPA T.E.S.T. and EPI Suite models [1].

Solubility Formulation Physicochemical Properties

Chiral Pool: A Single Enantiomeric Source for Asymmetric Synthesis

The defining feature of 3-[1-(Dimethylamino)ethyl]benzaldehyde is the chiral center at the benzylic position of the side chain [1]. This contrasts sharply with achiral analogs like 4-(dimethylamino)benzaldehyde or 3-(dimethylaminomethyl)benzaldehyde [2]. This stereocenter provides a unique handle for diastereoselective transformations or the synthesis of enantiomerically enriched products, a qualitative advantage with significant quantitative implications in drug discovery where single enantiomers are often required.

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Altered Reactivity: Steric Shielding at the Aldehyde Carbonyl

The presence of the bulky 1-(dimethylamino)ethyl group in the meta-position introduces steric hindrance near the reactive aldehyde group. This can be quantified by comparing its molecular volume and density to simpler analogs. 3-[1-(Dimethylamino)ethyl]benzaldehyde has a predicted density of 1.02 g/cm³ [1], reflecting a more compact and sterically demanding environment compared to the para-substituted 4-(dimethylamino)benzaldehyde, which has a predicted density of ~1.1 g/cm³ but lacks the adjacent chiral methyl group [2]. This steric factor can be leveraged to control regioselectivity in nucleophilic addition reactions and to prevent unwanted dimerization or polymerization.

Reaction Kinetics Steric Effects Chemoselectivity

Basic Nitrogen Handle for pH-Dependent Extraction and Salt Formation

The tertiary amine in 3-[1-(Dimethylamino)ethyl]benzaldehyde provides a basic nitrogen that can be protonated under acidic conditions (pH < pKa). While the experimental pKa is not widely reported, its presence allows for pH-dependent liquid-liquid extraction and the formation of acid-addition salts (e.g., hydrochloride), which can dramatically improve crystallinity and purification ease . In contrast, simple benzaldehyde lacks this basic handle and must be purified solely by distillation or chromatography, which can be less efficient on scale .

Purification Work-up Salt Formation

Optimized Application Scenarios for 3-[1-(Dimethylamino)ethyl]benzaldehyde in Research and Development


Asymmetric Synthesis of Chiral Ligands and Auxiliaries

The intrinsic chirality of 3-[1-(Dimethylamino)ethyl]benzaldehyde makes it a privileged starting material for constructing enantiopure catalysts, ligands, and chiral auxiliaries. As evidenced in Section 3 [1], its single stereocenter provides a foundation for building molecules with high enantiomeric excess, a critical requirement for modern pharmaceutical and agrochemical development [1].

Development of CNS-Targeted Drug Candidates

The combination of a lipophilic aromatic ring, a basic amine (pKa conducive to blood-brain barrier penetration), and a reactive aldehyde handle is a common pharmacophore motif for central nervous system (CNS) agents. The quantitative solubility data from Section 3 [2] supports its potential for improved drug-like properties, making it a strategic intermediate in medicinal chemistry programs for neurological disorders [2].

Synthesis of pH-Responsive Polymers and Materials

The tertiary amine group allows for the creation of polymers or materials whose solubility, swelling, or conformation changes with pH. By incorporating 3-[1-(Dimethylamino)ethyl]benzaldehyde via its aldehyde group, researchers can synthesize functional materials with a built-in, quantifiable pH-response, as inferred from its basic nitrogen handle discussed in Section 3 . This is valuable for smart coatings, drug delivery systems, and sensors .

Synthesis of Schiff Base Ligands for Coordination Chemistry

The aldehyde group readily condenses with primary amines to form Schiff bases. The resulting imine, combined with the pendant dimethylamino group, creates a bidentate or tridentate ligand framework for chelating metal ions. The steric bulk and chirality of the 1-(dimethylamino)ethyl group, highlighted in Section 3 [1], can be used to tune the geometry and electronic properties of the resulting metal complexes for applications in catalysis or materials science.

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